molecular formula C6H8FN3 B1175968 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate CAS No. 16600-15-0

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate

Cat. No. B1175968
CAS RN: 16600-15-0
InChI Key:
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Description

“1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate” is likely an organic compound that contains a pyridinium ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “1-Ethyl” part indicates that there is an ethyl group (a carbon chain of two carbon atoms) attached to one of the carbon atoms in the ring. The “2-(phenylazo)” part suggests that there is a phenylazo group attached to the second carbon atom in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridinium ring, with the ethyl and phenylazo groups attached. The exact structure would depend on the specific locations of these groups on the ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. The pyridinium ring, for example, is aromatic and might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point and boiling point, and specific reactivities with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it’s used as a catalyst, its mechanism of action would involve speeding up a specific chemical reaction .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has promising properties as a catalyst, future research might focus on optimizing its synthesis and exploring its use in various chemical reactions .

properties

IUPAC Name

(1-ethylpyridin-1-ium-2-yl)-phenyldiazene;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N3.BF4/c1-2-16-11-7-6-10-13(16)15-14-12-8-4-3-5-9-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOOENVBDAFGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724674
Record name 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate

CAS RN

16599-97-6
Record name 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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